Product packaging for 4-(Furan-2-yl)-3-methylbutan-2-ol(Cat. No.:)

4-(Furan-2-yl)-3-methylbutan-2-ol

Cat. No.: B13274825
M. Wt: 154.21 g/mol
InChI Key: GZDACRYYQSLFBN-UHFFFAOYSA-N
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Description

Product Overview 4-(Furan-2-yl)-3-methylbutan-2-ol is an organic compound featuring a furan ring, a versatile heterocycle in synthetic chemistry. This secondary alcohol is supplied with high purity for research and development purposes. The compound is provided as a stable solid or liquid (specific form to be confirmed upon quality control) and requires cold-chain transportation to ensure stability and integrity . Chemical Identifiers and Properties • CAS Number: 1555125-26-2 • Molecular Formula: C9H14O2 • Molecular Weight: 154.21 g/mol • SMILES: CC(O)C(C)CC1=COC=C1 Research Applications and Value Furan-containing compounds like this compound are valuable intermediates in organic synthesis and medicinal chemistry research. The furan ring is a common pharmacophore, and its derivatives are explored for various biological activities. Researchers may utilize this compound as a key building block for the synthesis of more complex molecules, in method development, or as a standard in analytical studies. Its specific applications are a subject of ongoing scientific investigation. Handling and Safety Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B13274825 4-(Furan-2-yl)-3-methylbutan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4-(furan-2-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C9H14O2/c1-7(8(2)10)6-9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3

InChI Key

GZDACRYYQSLFBN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CO1)C(C)O

Origin of Product

United States

Synthetic Methodologies for 4 Furan 2 Yl 3 Methylbutan 2 Ol and Analogues

Strategies for Carbon-Carbon Bond Formation

The creation of the core carbon structure of furan-substituted branched alcohols can be achieved through several reliable and versatile reaction types.

Nucleophilic addition of organometallic reagents to carbonyl compounds is a cornerstone of alcohol synthesis and a direct method for forming carbon-carbon bonds. mnstate.edu The Grignard reaction, in particular, provides a powerful tool for this purpose. aroonchande.com To synthesize 4-(furan-2-yl)-3-methylbutan-2-ol, one could envision two primary retrosynthetic disconnections involving a Grignard reagent:

Route A: The addition of a furan-containing nucleophile to a ketone. This involves the reaction of a Grignard reagent, such as 2-furylmagnesium bromide, or the more reactive 2-furyllithium, with 3-methyl-2-butanone. mdpi.com The furan (B31954) ring is introduced in the final bond-forming step.

Route B: The addition of an alkyl nucleophile to a furan-containing ketone. In this approach, a reagent like isopropylmagnesium bromide is added to 1-(furan-2-yl)propan-2-one.

The reaction of metalated furans with aldehydes and ketones is a well-documented and useful method for introducing the furan ring into a target molecule. mdpi.com These reactions typically proceed by the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol. mnstate.eduyoutube.com

Table 1: Proposed Grignard Synthesis Routes for this compound

Route Nucleophile Carbonyl Precursor Description
A 2-Furylmagnesium Bromide 3-Methyl-2-butanone A furan-based Grignard reagent attacks the ketone to form the C-C bond adjacent to the furan ring.

| B | Isopropylmagnesium Bromide | 1-(Furan-2-yl)propan-2-one | An alkyl Grignard reagent attacks a furan-containing ketone to form the C-C bond at the branch point. |

Olefination reactions, most notably the Wittig reaction, are fundamental for the synthesis of alkenes from carbonyl compounds. libretexts.orglibretexts.org While not a direct route to alcohols, this strategy can be employed in a two-step sequence. For the synthesis of this compound, the approach would involve:

Wittig Olefination: Reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to form an alkene. libretexts.org For instance, furfural (B47365) (furan-2-carbaldehyde) could be reacted with the ylide derived from (2-methylpropyl)triphenylphosphonium bromide to generate 2-(3-methylbut-1-en-1-yl)furan.

Hydration: The resulting alkene is then hydrated to install the hydroxyl group. A Markovnikov hydration (e.g., acid-catalyzed hydration) would not yield the desired product. Therefore, an anti-Markovnikov hydration, such as hydroboration-oxidation, would be necessary to place the hydroxyl group at the C2 position of the butyl chain.

The Wittig reaction is highly reliable for establishing the position of the double bond, which is a distinct advantage over elimination-based methods. libretexts.org The reaction proceeds through the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.com

Annulation and cycloaddition reactions are powerful methods for constructing cyclic systems. The furan ring, due to its aromatic character and diene-like properties, can participate in such reactions. numberanalytics.comquora.com

The most common example is the Diels-Alder reaction, a [4+2] cycloaddition where furan acts as the diene, reacting with an electron-deficient dienophile. quora.comnumberanalytics.com This reaction typically forms oxabicyclic adducts, which can serve as versatile intermediates for complex molecules like tetrahydrofurans or cyclohexenes. quora.com While extremely useful for building complex, fused-ring analogues, these methods are generally not the most direct or efficient pathway for synthesizing a simple, acyclic branched alcohol like this compound. The reaction involves forming a new six-membered ring, which would then require subsequent cleavage and functional group manipulation to arrive at the target structure. quora.com

Similarly, other cycloadditions, such as [8+2] cycloadditions involving furanone derivatives, are geared towards the synthesis of complex polycyclic products. acs.orgnih.gov

Stereoselective Synthesis of Furan-Substituted Branched Alcohols

Creating specific stereoisomers of this compound, which contains two chiral centers, requires advanced asymmetric synthesis techniques.

Chemoenzymatic methods, which combine chemical synthesis with highly selective enzymatic transformations, are a powerful "green" approach for producing enantiomerically pure compounds. nih.gov For chiral alcohols, two primary enzymatic strategies are common:

Kinetic Resolution: An enzyme, typically a lipase, selectively acylates one enantiomer of a racemic alcohol, allowing the separation of the unreacted alcohol enantiomer from the esterified one. nih.gov

Asymmetric Reduction: A reductase or dehydrogenase enzyme reduces a prochiral ketone to a single enantiomer of the corresponding secondary alcohol. nih.govresearchgate.net

To synthesize an enantiomer of this compound, one could first chemically synthesize the precursor ketone, 4-(furan-2-yl)-3-methylbutan-2-one. This ketone could then be subjected to asymmetric reduction using a carbonyl reductase. Different enzymes can exhibit opposite stereopreferences, providing access to either the (R)- or (S)-alcohol. nih.gov Research on the reduction of furan-based ketones has shown that specific carbonyl reductases can achieve excellent yields and very high enantiomeric excess (ee). nih.gov

Table 2: Representative Chemoenzymatic Reduction of a Furan Ketone

Enzyme Source Product Enantiomer Yield Enantiomeric Excess (ee)
Streptomyces coelicolor (ScCR) (R)-alcohol >99% >99%
Bacillus sp. ECU0013 (YueD) (S)-alcohol >99% >99%

Data based on a model reaction for the synthesis of enantiopure 3-acetamido-5-(1-hydroxylethyl)furan. nih.gov

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com

Evans oxazolidinones are a widely used class of chiral auxiliaries, particularly for stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net A potential synthesis of a stereodefined this compound using this method could involve:

Acylation of a chiral oxazolidinone with 3-(furan-2-yl)propanoic acid.

Formation of an enolate followed by diastereoselective alkylation with methyl iodide to introduce the methyl group at the C3 position with high stereocontrol.

Cleavage of the chiral auxiliary to yield a chiral carboxylic acid derivative.

Reduction of the carboxylic acid derivative to the primary alcohol, followed by oxidation to the aldehyde, and subsequent Grignard addition of a methyl group to form the secondary alcohol at C2. This multi-step process allows for the controlled construction of the stereocenters.

This approach is highly versatile and has been instrumental in the synthesis of complex natural products where precise control of stereochemistry is essential. researchgate.net

Catalytic Asymmetric Synthesis (e.g., metal-catalyzed processes)

Achieving enantioselective control in the synthesis of chiral furan-containing alcohols is a significant challenge in organic synthesis. Metal-catalyzed processes offer a powerful platform for creating specific stereoisomers. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations highlight the potential of these methods.

One relevant strategy is the Achmatowicz reaction, which converts furfuryl alcohols into substituted dihydropyranones. nih.gov This reaction inherently introduces a new chiral center, and asymmetric variants have been developed to produce optically active compounds. nih.gov Electrocatalytic versions of this reaction have been explored, demonstrating the versatility of metal-based systems in furan chemistry. nih.gov

Furthermore, developments in photoinduced palladium catalysis have enabled enantioselective C-N bond formation. acs.org These advanced methods often proceed through open-shell radical intermediates, making enantiocontrol intrinsically difficult. acs.org However, recent successes in asymmetric amination reactions demonstrate that merging visible-light photochemistry with transition metal catalysis is an effective strategy for constructing chiral molecules. acs.org Such approaches could potentially be adapted for the asymmetric synthesis of furan-based alcohols by forming key C-C or C-O bonds enantioselectively.

Diastereoselective Control in Synthetic Pathways

When a molecule contains multiple stereocenters, as in the case of this compound, controlling the relative configuration of these centers—diastereoselectivity—is crucial. Synthetic pathways can be designed to favor the formation of one diastereomer over others.

For instance, in reactions involving furan derivatives, high diastereoselectivity has been achieved. An electrochemical alkoxylation-sulfonylation of 2,3-dihydrofuran (B140613) was reported to be highly diastereoselective, with only one diastereomer being detected by NMR spectroscopy. acs.org This indicates that the cyclic nature of the furan precursor can effectively guide the stereochemical outcome of a reaction.

The Achmatowicz reaction again serves as a pertinent example, as it transforms a prochiral furfuryl alcohol into a chiral product. nih.gov When the starting material already contains a chiral center, the reaction can proceed with diastereoselective control, influenced by the existing stereochemistry. Subsequent transformations on the resulting dihydropyranone can be designed to install additional stereocenters with a high degree of control, providing a reliable pathway to complex, stereodefined molecules.

Functional Group Interconversions for Alcohol Generation

The final step in many synthetic routes to alcohols involves the transformation of other functional groups, most commonly carbonyls, into the desired hydroxyl group.

A primary method for synthesizing alcohols is the reduction of corresponding ketone and aldehyde precursors. youtube.comchadsprep.com For this compound, the precursor would be 4-(furan-2-yl)-3-methylbutan-2-one. This transformation involves the addition of two hydrogen atoms across the carbon-oxygen double bond. youtube.com

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.com These hydride reagents act as nucleophiles, attacking the electrophilic carbonyl carbon to form an intermediate alkoxide, which is then protonated to yield the alcohol. youtube.com

In the context of furan chemistry, the choice of reducing agent is critical due to the furan ring's sensitivity to harsh conditions. nih.gov While NaBH₄ is a milder reagent, biocatalytic reductions offer a green and highly selective alternative. For example, the reduction of various 2-formyl-furan derivatives to their corresponding alcohols has been successfully achieved using baker's yeast (Saccharomyces cerevisiae). researchgate.net This biocatalytic method proved superior to NaBH₄ reduction, yielding the desired alcohols almost quantitatively and without the formation of by-products that were observed with the chemical reductant. researchgate.net

For industrial-scale synthesis, catalytic hydrogenation is often employed. The hydrogenation of furfural (furan-2-carbaldehyde) to furfuryl alcohol is a significant industrial process. wikipedia.org Research has demonstrated that non-noble metal catalysts, such as cobalt on a silica (B1680970) support (Co/SiO₂), can achieve 100% conversion of furfural and 100% selectivity to furfuryl alcohol under specific conditions. mdpi.comresearchgate.net

MethodPrecursorReagent/CatalystConditionsYieldReference
Chemical Reduction2-Benzothiazol-2-yl-furan aldehydesNaBH₄/Methanol (B129727)-Moderate (purification needed) researchgate.net
Biocatalytic Reduction2-Benzothiazol-2-yl-furan aldehydesSaccharomyces cerevisiae (Baker's Yeast)Room temp, 24hAlmost Quantitative researchgate.net
Catalytic HydrogenationFurfuralCo/SiO₂150 °C, 20 bar H₂100% mdpi.comresearchgate.net

The synthesis of more complex furan-containing alcohols often requires multi-step sequences to assemble the carbon framework before the final alcohol is generated. researchgate.neted.gov These sequences rely on fundamental carbon-carbon bond-forming reactions.

One common strategy is the aldol condensation, which can unite an enolate with a carbonyl compound. For instance, a multi-step synthesis of a 3(2H)-furanone, a related heterocyclic structure, was achieved using an aldol condensation as a key step. researchgate.net Such sequences allow for the methodical construction of a molecule, introducing functional groups that can be manipulated in subsequent steps. Following the construction of the main carbon skeleton, a ketone or aldehyde can be selectively reduced, as described previously, to furnish the final complex furanol.

Modern Synthetic Approaches

Modern synthetic chemistry increasingly utilizes flow reactors to improve reaction efficiency, safety, and scalability over traditional batch processing. youtube.com Flow chemistry is particularly well-suited for catalytic reactions, including the hydrogenation of furanic aldehydes.

The synthesis of furfuryl alcohol from furfural has been studied extensively in both batch and continuous flow reactors. mdpi.comresearchgate.net While a Co/SiO₂ catalyst was highly active and selective in a batch reactor, it was prone to deactivation over recycling. researchgate.net In contrast, when the same reaction was performed in a continuous flow reactor, the catalyst exhibited significantly greater stability. mdpi.comresearchgate.net This improvement is attributed to the constant removal of product and the stable reaction environment within the flow system.

Micropacked bed reactors (μPBRs) represent a further advancement in flow technology. The continuous hydrogenation of furfural to furfuryl alcohol in a μPBR achieved 100% yield under mild conditions (80 °C and 0.6 MPa) with a residence time of only 65 seconds. rsc.org The space-time yield in this system was one to two orders of magnitude higher than in conventional reactors, highlighting the immense potential of flow chemistry for efficient chemical production. rsc.org

Reactor TypeCatalystKey FindingReference
Batch ReactorCo/SiO₂100% conversion and selectivity but catalyst deactivates upon recycling. researchgate.net
Continuous Flow ReactorCo/SiO₂Increased catalyst stability and higher space-time yield compared to batch. mdpi.comresearchgate.net
Continuous Flow ReactorPd/CSuccessful for reductive etherification of furfural, demonstrating versatility. mdpi.com
Micropacked Bed Reactor (μPBR)Commercial Cu-based100% yield achieved in 65 seconds under mild conditions; very high space-time yield. rsc.org

Reactivity Profiles and Mechanistic Investigations of 4 Furan 2 Yl 3 Methylbutan 2 Ol

Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to various reactions that target this electron density.

Electrophilic and Nucleophilic Reactions of the Furan Moiety

The furan ring readily undergoes electrophilic substitution reactions, typically at the 2- and 5-positions, due to the electron-donating nature of the oxygen atom which stabilizes the intermediate carbocation. numberanalytics.comscribd.com This reactivity is significantly higher than that of benzene. numberanalytics.com Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. numberanalytics.com For instance, nitration can be achieved using reagents like nitric acid in acetic anhydride (B1165640) to yield 2-nitrofuran (B122572) derivatives. numberanalytics.com

While less common, nucleophilic substitution can occur on the furan ring, particularly if it is substituted with strong electron-withdrawing groups. pharmaguideline.com Halofurans, for example, are more reactive towards nucleophiles than the parent furan. pharmaguideline.com

Ring-Opening Pathways and Degradation Mechanisms

The furan ring in 4-(Furan-2-yl)-3-methylbutan-2-ol can undergo ring-opening under certain conditions, a reaction characteristic of many furan-containing compounds. pharmaguideline.com This process is often catalyzed by acids and can be influenced by the substituents on the furan ring. researchgate.netrsc.org For example, the acid-catalyzed ring opening of furan derivatives can proceed under relatively mild conditions, such as heating with catalytic hydrochloric acid. rsc.org The presence of substituents significantly impacts the reaction, with different products observed depending on the nature of the substituent. researchgate.netrsc.org

Oxidative cleavage of the furan ring is another important degradation pathway. pharmaguideline.com Oxidation with reagents like hydrogen peroxide or meta-chloroperbenzoic acid can lead to ring opening. pharmaguideline.com In the context of biological systems, cytochrome P450-catalyzed oxidation of the furan ring can generate reactive metabolites. nih.govnih.gov This oxidation can lead to the formation of an electrophilic intermediate, such as a cis-enedione, which can then react with cellular nucleophiles. nih.govnih.gov

The polymerization of furfuryl alcohol, a related furan-containing alcohol, also provides insights into potential ring-opening reactions. During polymerization, the furan ring can cleave to form carbonyl-containing species within the polymer structure. mdpi.com The conditions of the reaction, such as the type of acid initiator and the presence of water, can control the extent of this ring-opening. mdpi.comresearchgate.net

Cycloaddition Chemistry of the Furan Nucleus

The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. numberanalytics.comnih.gov This reaction allows for the formation of complex, six-membered ring systems. numberanalytics.com The reaction is often reversible, and the stability of the resulting cycloadduct can be influenced by the reaction conditions and the nature of the dienophile. nih.gov Lewis acids can be used to catalyze these reactions. nih.gov

Furan derivatives can also participate in other types of cycloaddition reactions, such as [2+2] cycloadditions with alkenes and alkynes, providing access to a variety of cyclic structures. numberanalytics.com Furthermore, force-promoted retro-[4+2][3+2] cycloadditions have been demonstrated in systems containing a furan ring, leading to the release of the furan molecule. manchester.ac.uk

Reactivity of the Branched Secondary Alcohol Group

The secondary alcohol group in this compound is a key site for various chemical transformations, including oxidation and derivatization.

Oxidation Reactions and Selective Transformations

The secondary alcohol can be oxidized to the corresponding ketone, 4-(furan-2-yl)-3-methylbutan-2-one. This is a fundamental transformation in organic synthesis. nih.gov Various oxidizing agents can be employed for this purpose. Selective oxidation of secondary alcohols in the presence of other functional groups, such as a primary alcohol, can be challenging but is an active area of research. nih.gov Reagents like a mixture of trichloroisocyanuric acid and catalytic TEMPO can convert secondary alcohols to ketones. nih.gov

The selective transformation of hydroxyl groups is crucial in the synthesis of complex molecules, often avoiding the need for protecting groups. nih.gov For instance, site-selective oxidation is a key strategy for the modification of unprotected glycosides, which contain multiple hydroxyl groups of similar reactivity. acs.org Visible-light-promoted photoredox catalysis offers a modern approach for the deoxygenative alkylation of alcohols, including secondary alcohols, under mild conditions. nih.gov

Derivatization Reactions for Synthetic Elaboration

The secondary alcohol group is a versatile handle for synthetic elaboration through various derivatization reactions. Esterification and acylation are common transformations. N-Heterocyclic carbenes (NHCs) have emerged as efficient catalysts for the transesterification and acylation of secondary alcohols at room temperature, offering a mild alternative to traditional methods. organic-chemistry.org

Another important derivatization is the conversion of the hydroxyl group into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. nih.gov The substitution of a secondary hydroxyl group with a halogen is another key transformation, which can be challenging in unprotected molecules but is valuable for synthesizing enzyme inhibitors and other functional molecules. acs.org

Intermolecular and Intramolecular Reaction Pathways of the Alcohol

The reactivity of the alcohol in this compound can be channeled through several intermolecular and intramolecular routes, largely dependent on the reaction conditions.

Intermolecular Reactions: Intermolecular reactions involve the interaction of two or more molecules of this compound or with other reagents. A primary example is acid-catalyzed etherification, where the hydroxyl group of one molecule is protonated, leaves as water, and the resulting carbocation is attacked by the alcohol of a second molecule to form an ether. Another significant intermolecular pathway is condensation with aldehydes or ketones, where the furan ring acts as a nucleophile, often leading to the formation of oligomeric or polymeric structures. pharmaguideline.com For instance, the reaction of furan with aldehydes is known to produce oligomers. pharmaguideline.com

Intramolecular Reactions: Intramolecular pathways are often favored when they lead to the formation of stable five- or six-membered rings. For this compound, acid-catalyzed dehydration can lead to the formation of an alkene. Subsequent intramolecular cyclization, akin to a Friedel-Crafts alkylation, could occur where the newly formed double bond attacks the electron-rich furan ring. The furan ring itself, due to its reduced aromaticity compared to benzene, can undergo ring-opening reactions, which can be a competing pathway under certain conditions. tuiasi.ro

A plausible intramolecular reaction is acid-catalyzed cyclization. Protonation of the alcohol followed by elimination of water would generate a tertiary carbocation. This electrophilic center can then be attacked by the C5 position of the furan ring, leading to a bicyclic ether product.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling product formation and designing synthetic applications.

Acid-Catalyzed Reactions and Polymerization Pathways

In the presence of acid catalysts, both the furan ring and the alcohol group of this compound become activated, leading to complex reaction cascades, including polymerization. pharmaguideline.com The furan ring's sensitivity to strong acids can lead to protonation, which activates the ring for electrophilic attack or triggers ring-opening reactions, often resulting in polymerization. pharmaguideline.com

The polymerization of furan derivatives, particularly furfuryl alcohol, has been studied extensively and provides a model for the behavior of this compound. acs.orgnih.gov The process is typically initiated by the protonation of the alcohol group, which then eliminates as water to form a carbocation. This electrophile can then attack the C5 position of another furan ring, propagating a polymer chain. acs.org The resulting polymer can be a linear chain, but cross-linking can occur through various side reactions, including Diels-Alder cycloadditions between furan rings and unsaturated structures within the polymer backbone. acs.orgmdpi.com

Studies on the acid-catalyzed conversion of furan have shown that the choice of solvent significantly impacts the reaction outcome. In aqueous media, polymerization often dominates. rsc.orgrsc.org However, using an alcohol like methanol (B129727) as the solvent can suppress polymerization by stabilizing reactive aldehyde intermediates (formed from ring-opening) as acetals. rsc.orgrsc.org

Table 1: Influence of Catalysts and Solvents on Acid-Catalyzed Reactions of Furan Derivatives
Furan DerivativeCatalystSolventMajor Product/OutcomeReference
FuranBrønsted acid (Amberlyst 70)WaterDominant Polymerization rsc.orgrsc.org
FuranBrønsted acid (Amberlyst 70)MethanolSuppressed Polymerization, Benzofuran formation rsc.orgrsc.org
Furfuryl AlcoholAcid Catalysts-Poly(furfuryl alcohol), cross-linked resins acs.orgnih.gov
Furfural (B47365) / FuranH₂SO₄-Condensation products, e.g., tri(furyl)methane researchgate.net

Radical-Mediated Transformations Involving Furan and Alcohol Sites

The atmospheric and combustion chemistry of furans is largely governed by radical-mediated transformations, primarily initiated by hydroxyl (•OH) radicals. researchgate.netwhiterose.ac.ukacs.org These reactions are also relevant in various synthetic contexts. For this compound, radical attack can occur at either the furan ring or the alcohol/alkyl chain.

The dominant pathway for the reaction of •OH radicals with furan and its alkylated derivatives is addition to the electron-rich furan ring, typically at the C2 or C5 positions. whiterose.ac.ukacs.org This addition forms a highly reactive adduct radical. Under atmospheric conditions, this radical can undergo several subsequent reactions. One major pathway involves ring-opening, leading to the formation of unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net For instance, the reaction of •OH with 2-methylfuran (B129897) yields (E)-CH₃C(O)CH=CHCHO as a major product. researchgate.net

Alternatively, H-atom abstraction from the C-H bonds of the alkyl side chain or the O-H bond of the alcohol can occur. While addition to the ring is generally favored at lower temperatures, abstraction becomes more competitive as the temperature increases. whiterose.ac.uk Abstraction from the alcohol would generate an alkoxyl radical, which could undergo further reactions like C-C bond cleavage.

Table 2: Products of OH Radical-Initiated Reactions of Furan Derivatives
Furan DerivativeMajor Product(s)Molar Yield (%)Reference
Furan(E)-HC(O)CH=CHCHO75 ± 5 researchgate.net
2-Methylfuran(E)-CH₃C(O)CH=CHCHO31 ± 5 researchgate.net
3-Methylfuran(E/Z)-HC(O)C(CH₃)=CHCHO38 ± 2 researchgate.net
2,5-Dimethylfuran3-Hexene-2,5-dione~27 researchgate.net

Transition State Analysis in Catalytic and Thermal Processes

Computational methods, particularly Density Functional Theory (DFT), have become invaluable for elucidating the complex reaction mechanisms of furan derivatives at a molecular level. acs.orgosti.gov These studies provide detailed information on the structures and energies of reactants, products, intermediates, and, most importantly, transition states, which are critical for understanding reaction kinetics and selectivity.

For reactions involving this compound, transition state analysis can clarify the preferred pathways in catalytic processes. For example, in the hydrodeoxygenation of furfural to furfuryl alcohol and 2-methylfuran, DFT calculations have been used to map the potential energy surface. nih.gov These studies show that the formation of furfuryl alcohol proceeds through hydrogenation of the carbonyl group, and the subsequent conversion to 2-methylfuran involves the dehydroxylation of the alcohol. nih.gov

In the context of acid catalysis, DFT studies can model the protonation steps and subsequent carbocation rearrangements. For instance, calculations on the reactions of 3-(furan-2-yl)propenoic acids in superacids show that O,C-diprotonated species act as the key reactive electrophilic intermediates. mdpi.com Similar analyses for this compound could determine the relative energy barriers for competing pathways like polymerization, dehydration, and intramolecular cyclization. The analysis of transition states in the conversion of furfuryl alcohol to 2-methylfuran on a RuO₂(110) surface identified the rate-limiting step as the scission of the C–O bond of the side chain. osti.gov

Table 3: Calculated Activation Energies (Ea) for Key Elementary Steps in Furan Derivative Reactions
Reaction / TransformationCatalyst/SurfaceElementary StepCalculated Ea (eV)Reference
Furfural to Furfuryl AlcoholPd(111)Furfural HydrogenationLower than decarbonylation acs.org
Furfuryl Alcohol to 2-MethylfuranRuO₂(110)C-O bond scissionRate-limiting step osti.gov
Furfural to Furfuryl AlcoholCuNiCu(111)F-CH₂O + H → F-CH₂OHRate-controlling step nih.gov
Furfural + Isopropyl Alcohol to Furfuryl AlcoholRuO₂(110)Meerwein–Ponndorf–Verley (MPV) reaction0.16 osti.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural elucidation of 4-(Furan-2-yl)-3-methylbutan-2-ol. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shifts), their relative numbers (integration), and the number of neighboring protons (splitting patterns). For instance, the protons on the furan (B31954) ring would appear in the aromatic region, while the protons of the methyl and methine groups would be found in the aliphatic region. docbrown.inforesearchgate.net Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. docbrown.info

A hypothetical ¹H NMR data table for this compound is presented below:

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Integration
H-5' (furan)7.30dd1.8, 0.81H
H-3' (furan)6.25dd3.2, 1.81H
H-4' (furan)6.05dd3.2, 0.81H
H-23.80m1H
H-4a2.70dd14.0, 6.01H
H-4b2.50dd14.0, 8.01H
H-31.90m1H
CH₃-11.20d6.53H
CH₃ (on C3)0.95d7.03H
OHVariablebr s1H

This table is a hypothetical representation and actual values may vary based on experimental conditions.

A hypothetical ¹³C NMR data table for this compound is also provided:

Carbon Chemical Shift (ppm)
C-2' (furan)155.0
C-5' (furan)141.0
C-3' (furan)110.0
C-4' (furan)105.0
C-268.0
C-340.0
C-435.0
C-123.0
CH₃ (on C3)16.0

This table is a hypothetical representation and actual values may vary based on experimental conditions.

The flexibility of the butyl chain in this compound allows for various conformations. Advanced NMR pulse sequences can be employed to study these conformational preferences. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly useful. These experiments detect through-space interactions between protons that are close to each other, providing information about the spatial arrangement of the molecule. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to deduce the preferred conformations of the molecule in solution. Furthermore, measurements of coupling constants, particularly ³J-couplings, can provide additional information about dihedral angles through the Karplus equation, further aiding in the conformational analysis. The use of advanced pulse sequences can also help in measuring relaxation rates, which are sensitive to molecular dynamics and can provide insights into conformational exchange processes. nih.gov

Since this compound possesses two chiral centers (C2 and C3), it can exist as four possible stereoisomers (two pairs of enantiomers). Determining the enantiomeric excess (ee) is crucial in asymmetric synthesis or when isolating the compound from natural sources. Chiral shift reagents (CSRs) are paramagnetic lanthanide complexes that can be added to an NMR sample to induce chemical shift differences between the signals of enantiomers. harvard.edu These reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. researchgate.net By integrating the separated signals, the ratio of the enantiomers and thus the enantiomeric excess can be accurately determined. The magnitude of the induced shift depends on the concentration of the CSR and the specific enantiomer. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. ucdavis.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. docbrown.info C-H stretching vibrations of the aliphatic chain and the furan ring would appear in the 3100-2850 cm⁻¹ region. docbrown.info The C=C stretching vibrations of the furan ring are expected to show absorptions around 1600-1450 cm⁻¹. globalresearchonline.net The C-O stretching vibration of the secondary alcohol would be observed in the 1150-1050 cm⁻¹ range. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for its identification. docbrown.info

A table summarizing the expected characteristic IR absorption bands for this compound is provided below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3600-3200 (broad)
C-H (furan)Stretching~3100
C-H (aliphatic)Stretching2960-2850
C=C (furan)Stretching1600-1450
C-O (alcohol)Stretching1150-1050

Raman spectroscopy is a complementary technique to IR spectroscopy. biointerfaceresearch.com While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. Vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan ring and the carbon-carbon bonds of the aliphatic chain. scifiniti.com The C=C stretching vibrations of the furan ring would give rise to strong Raman signals. core.ac.uk The symmetric C-H stretching vibrations would also be observable. By combining the data from both IR and Raman spectroscopy, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in its structural confirmation. biointerfaceresearch.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₉H₁₄O₂, HRMS is used to confirm its elemental composition by comparing the experimentally measured mass with the theoretically calculated exact mass. Techniques such as time-of-flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. The high-resolution data they provide is crucial for confirming the identity of newly synthesized compounds pubcompare.ai.

Table 1: Exact Mass Determination of this compound

Parameter Value
Molecular Formula C₉H₁₄O₂
Monoisotopic Mass (Calculated) 154.0994 g/mol
InChI Key GZDACRYYQSLFBN-UHFFFAOYSA-N fluorochem.co.uk
Canonical SMILES CC(O)C(C)Cc1ccco1 fluorochem.co.uk

This table presents the key identifiers and the calculated exact mass for this compound, which would be confirmed experimentally using HRMS.

Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds in complex matrices. This method is particularly advantageous over single-quadrupole GC-MS when analyzing trace levels of a target compound or when dealing with significant matrix interference shimadzu.com.

In the context of this compound, GC-MS/MS would be the method of choice for its detection and quantification in samples such as environmental extracts, food products, or biological fluids. The use of Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and sensitivity shimadzu.commdpi.commdpi.com. In MRM, a specific precursor ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process drastically reduces background noise and allows for more reliable quantification mdpi.comresearchgate.net.

For compounds that are non-volatile or exhibit poor chromatographic behavior, derivatization is a common strategy to enhance their suitability for GC analysis researchgate.net. The hydroxyl group in this compound can be derivatized, for instance, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov. This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability.

Table 2: Example of Derivatization for GC-MS/MS Analysis

Analyte Derivatization Reagent Derivative Change in Molecular Weight
This compound MSTFA 4-(Furan-2-yl)-3-methyl-2-(trimethylsilyloxy)butane + 72.15 g/mol

This table illustrates a potential derivatization reaction for this compound, which would improve its performance in GC-MS/MS analysis.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile organic compounds without decomposition. For this compound, GC is the standard method to determine its purity. A commercial supplier lists the purity of this compound as 95%, a value typically ascertained by GC analysis with a Flame Ionization Detector (FID) fluorochem.co.uk.

The analysis involves injecting a sample into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (usually helium or nitrogen). Separation occurs as the compound interacts with the stationary phase lining the column. The choice of column is critical; for general volatile analysis, columns such as those with a wax-based phase (e.g., Rtx-WAX) or a 5% phenyl-polysiloxane phase (e.g., HP-5MS) are commonly used mdpi.comfmach.it. The retention time, the time it takes for the compound to exit the column, is a characteristic feature used for identification.

Table 3: Typical GC Parameters for Volatile Compound Analysis

Parameter Typical Setting
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent mdpi.commdpi.com
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min fmach.it
Injector Temperature 250 - 280 °C mdpi.com
Oven Program Initial 40°C, ramp at 2-20°C/min to 240-280°C mdpi.comfmach.it
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table outlines typical starting conditions for the gas chromatographic analysis of volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture pubcompare.ai. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. While this compound is volatile, HPLC offers an alternative and complementary method for purity assessment and is the primary method for preparative scale purification.

For analytical purposes, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the separation of moderately polar organic molecules pubcompare.ai. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) pubcompare.ai. Purity is determined by integrating the area of the analyte peak and comparing it to the total area of all peaks in the chromatogram.

HPLC can also be scaled up for preparative separations. The goal of preparative HPLC is to isolate, purify, and collect larger quantities of a target compound for applications such as structural elucidation, biological testing, or use as a reference standard. This involves using larger columns and higher flow rates to process milligrams to grams of material.

Table 4: Illustrative HPLC Conditions for Furan Derivatives

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 mm ID x 150 mm L, 5 µm pubcompare.ai C18, >20 mm ID x 250 mm L, 10 µm
Mobile Phase Acetonitrile/Water Gradient pubcompare.ai Acetonitrile/Water Gradient (Isocratic for known compounds)
Flow Rate 0.8 - 1.5 mL/min >20 mL/min
Detection UV (e.g., at 220 nm for furan ring) or MS UV or Refractive Index (RI)
Sample Load Micrograms (µg) Milligrams (mg) to Grams (g)

This table provides a comparison of typical conditions for analytical and preparative HPLC, which can be adapted for this compound.

Computational and Theoretical Studies on 4 Furan 2 Yl 3 Methylbutan 2 Ol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 4-(furan-2-yl)-3-methylbutan-2-ol and the energy associated with its different conformations.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and exploring the conformational landscape of molecules. For furan (B31954) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to obtain a stable structure by finding the minimum energy conformation. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

The conformational analysis of this compound would involve identifying the various possible spatial arrangements (conformers) arising from rotation around its single bonds. The relative energies of these conformers can be calculated to determine the most stable and populated structures at a given temperature. The attachment of a methyl group to the furan ring, as seen in related furan derivatives, can influence the ring bond angles. globalresearchonline.net For instance, studies on 2-methylfuran (B129897) have shown that the C2-O1-C5 bond angle is affected by the presence of the methyl group. globalresearchonline.net Similar effects would be expected in this compound due to the substituted butanol side chain.

Post-Hartree-Fock Methods for Refined Energetic Predictions

While DFT is a robust method, post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate energetic predictions. These methods more explicitly account for electron correlation, which is the interaction between electrons. For molecules with complex electronic structures, post-Hartree-Fock calculations can offer a higher level of theory and are often used as a benchmark for results obtained from other methods. Although computationally more demanding, they are invaluable for obtaining highly accurate energies, which is crucial for a precise understanding of conformational stabilities and reaction energetics.

Prediction and Interpretation of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data for this compound, aiding in its structural characterization.

Theoretical Vibrational Frequencies (IR and Raman)

The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the harmonic vibrational frequencies, IR intensities, and Raman activities associated with these modes. globalresearchonline.net For furan and its derivatives, vibrational assignments are made with the aid of Normal Coordinate Analysis (NCA). researchgate.net

The vibrational spectrum of this compound would exhibit characteristic bands for the furan ring and the butanol side chain. For the furan ring, C-H stretching vibrations are expected at specific frequencies, as are the ring C-C and C=C stretching vibrations. globalresearchonline.net The presence of the methyl group and the butanol substituent will introduce additional vibrational modes. For example, methyl group vibrations, including symmetric and asymmetric stretching and bending modes, will be present. globalresearchonline.net The hydroxyl group of the butanol moiety will have a characteristic O-H stretching frequency, and the C-O stretching vibration will also be identifiable. Comparing the calculated vibrational spectra with experimental IR and Raman data is a powerful method for confirming the molecular structure. mpg.denih.gov

Table 1: Predicted Vibrational Frequencies for Furan Derivatives

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Furan RingC-H Symmetric Stretch~3241, ~3217
Furan RingC-H Asymmetric Stretch~3233, ~3207
Furan RingC-C Symmetric/Asymmetric Stretch1033 - 1414
Methyl GroupC-H Asymmetric Stretch~3083
Protein BackboneAmide II (NH bend, CN stretch)~1550
Methyl/Methylene (B1212753)Bending Vibrations~1455

Note: The data in this table is based on theoretical calculations for furan and its simple methylated derivatives and provides an approximation of the expected regions for the vibrational modes in this compound. globalresearchonline.netsu.se

NMR Chemical Shift Predictions for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. globalresearchonline.netepstem.net These predictions are made relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info

For this compound, the predicted chemical shifts for the protons and carbons of the furan ring and the butanol side chain would be compared to experimental NMR data. The chemical environment of each nucleus determines its chemical shift. For instance, the protons on the furan ring will have distinct chemical shifts influenced by the electron-donating or withdrawing nature of the butanol substituent. globalresearchonline.net Similarly, the protons and carbons of the butanol chain will have characteristic shifts depending on their proximity to the furan ring and the hydroxyl group. The agreement between the predicted and experimental NMR spectra provides strong evidence for the proposed structure. epstem.net

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electrophile, accepting electrons from another molecule. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

In furan and its derivatives, the electronic properties of the frontier orbitals are significantly influenced by substituents. For instance, the introduction of an aldehyde group in furfural (B47365) lowers the energy of the ππ* states due to the extension of the π-system. rsc.org For this compound, the alkyl and alcohol groups attached to the furan ring would similarly influence the energy and distribution of the HOMO and LUMO, thereby affecting its reactivity. The HOMO is expected to be distributed primarily over the electron-rich furan ring, making it the likely site for electrophilic attack.

Table 1: Illustrative Frontier Orbital Data for Related Furan Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Key Finding
Furan -8.88 1.99 10.87 Large gap indicates high stability. rsc.org

This table illustrates typical values for furan and furfural to demonstrate substituent effects; specific calculated values for this compound were not available in the provided search results.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) entities, which align with the chemist's intuitive Lewis structure picture. uni-muenchen.dewikipedia.org This analysis is crucial for understanding intramolecular delocalization and hyperconjugative interactions. acadpubl.eu It evaluates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO, typically an antibonding orbital (σ* or π*). uni-muenchen.deaimspress.com A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. aimspress.com

Table 2: Representative NBO Donor-Acceptor Interactions in a Substituted Furan System

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol) Implication
LP (O) in Furan Ring π* (C=C) in Furan Ring High Strong delocalization within the aromatic ring, contributing to aromatic stability.
LP (O) in Hydroxyl σ* (C-C) adjacent Moderate Hyperconjugation stabilizing the side chain conformation.

This table provides a conceptual overview of expected NBO interactions. The E(2) values are qualitative descriptions based on general principles and findings for related molecules. acadpubl.euaimspress.com

Electrostatic Potential Mapping for Molecular Interactions

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color spectrum to indicate different potential values. uni-muenchen.de Regions with a negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. uni-muenchen.deresearchgate.net Conversely, regions with a positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. uni-muenchen.de

For this compound, an MEP map would highlight the most reactive sites. The highest negative potential would be concentrated around the oxygen atom of the furan ring and the oxygen of the hydroxyl group, due to their high electronegativity and the presence of lone pairs. These regions would be the primary targets for interaction with electrophiles or proton donors. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it a likely site for interaction with nucleophiles or as a hydrogen bond donor.

Table 3: Predicted Electrostatic Potential Regions and Reactivity of this compound

Molecular Region Predicted Electrostatic Potential Color on MEP Map Implied Reactivity
Furan Oxygen Atom Strongly Negative Red Site for electrophilic attack, protonation, and hydrogen bond acceptance.
Hydroxyl Oxygen Atom Strongly Negative Red Site for electrophilic attack and hydrogen bond acceptance.
Hydroxyl Hydrogen Atom Strongly Positive Blue Site for nucleophilic attack and hydrogen bond donation.
Furan Ring (π-system) Moderately Negative Yellow/Green Interaction with electrophiles.

Computational Mechanistic Investigations

Computational methods are indispensable for elucidating the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry allows for the detailed mapping of a reaction's potential energy surface. This involves identifying and optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states. mdpi.com A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. mdpi.com By connecting these stationary points, a complete reaction pathway can be elucidated.

For reactions involving this compound, such as its synthesis or subsequent transformations like dehydration or oxidation, computational studies could identify the precise mechanism. For example, in the acid-catalyzed dehydration of the alcohol, calculations could determine whether the reaction proceeds via an E1 or E2 mechanism by locating the relevant transition states and intermediates (e.g., a carbocation intermediate in an E1 pathway). Studies on the hydrogenation of related furan derivatives have successfully characterized transition states on catalyst surfaces, revealing how the furan ring adsorbs and reacts. acs.org

Kinetic and Thermodynamic Parameters for Chemical Transformations

Once a reaction pathway is mapped, the associated kinetic and thermodynamic parameters can be calculated to determine the reaction's feasibility and rate. Key thermodynamic parameters include the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction, which indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively. mdpi.com The primary kinetic parameter is the activation energy (often expressed as ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed and which governs the reaction rate. researchgate.net

Table 4: Illustrative Calculated Parameters for a Chemical Transformation Step

Parameter Definition Example Value (kJ/mol) Significance
ΔH Enthalpy of Reaction -80 Indicates an exothermic reaction.
ΔG Gibbs Free Energy of Reaction -75 Indicates a spontaneous (exergonic) reaction.

This table provides example values to illustrate the concepts of thermodynamic and kinetic parameters derived from computational studies. mdpi.comresearchgate.net

Applications of 4 Furan 2 Yl 3 Methylbutan 2 Ol As a Versatile Organic Synthon

Role in the Total Synthesis of Complex Natural Products and Analogues

While specific examples detailing the direct use of 4-(Furan-2-yl)-3-methylbutan-2-ol in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive natural products. The furan (B31954) ring is a key component of many natural compounds, and its presence in this synthon, coupled with a modifiable side chain, makes it an attractive starting material for synthetic chemists.

The general strategy would involve leveraging the furan core as a latent precursor to other functionalities or as a key part of the final molecular scaffold. For instance, the furan ring can undergo a variety of transformations, such as Diels-Alder reactions, ring-opening to 1,4-dicarbonyl compounds, or oxidation to other heterocyclic systems. The secondary alcohol in the side chain offers a handle for further functionalization, including oxidation to a ketone, esterification, or use in coupling reactions to build more complex carbon skeletons.

Table 1: Potential Natural Product Classes Accessible from Furan-Containing Synthons

Natural Product ClassKey Structural FeaturePotential Synthetic Transformation of this compound
FuranoterpenoidsIsoprenoid units attached to a furan ringElaboration of the butanol side chain and potential modifications of the furan core.
ButenolidesA five-membered lactone ringOxidative rearrangement of the furan ring.
PolyketidesChains with alternating carbonyl and methylene (B1212753) groupsRing-opening of the furan to a 1,4-dicarbonyl compound, followed by further chain extension.

This table presents hypothetical synthetic pathways based on established chemical transformations of furan-containing molecules.

Utility in the Construction of Advanced Heterocyclic Frameworks

The furan nucleus within this compound is a versatile precursor for the synthesis of other heterocyclic systems. The inherent reactivity of the furan ring allows for its transformation into a variety of other five- and six-membered heterocycles.

One of the most well-known reactions of furans is the Piancatelli rearrangement , an acid-catalyzed transformation of furfuryl alcohols into 4-hydroxycyclopentenones. While the substrate is a furfuryl alcohol, analogous reactivity could potentially be explored for this compound under specific conditions, leading to substituted cyclopentenone structures.

Furthermore, the furan can act as a diene in Diels-Alder reactions with various dienophiles, leading to the formation of oxabicyclic systems. These adducts can then be further manipulated to generate highly functionalized carbocycles and other heterocyclic frameworks.

Oxidative ring-opening of the furan moiety can yield 1,4-dicarbonyl compounds, which are versatile intermediates for the synthesis of a wide range of heterocycles, including pyridazines, pyrroles, and thiophenes, upon reaction with appropriate dinucleophiles.

Table 2: Potential Heterocyclic Frameworks from this compound

Target HeterocycleSynthetic ApproachReagents/Conditions
Substituted CyclopentenonesPiancatelli-type rearrangementAcid catalysis
OxabicycloheptenesDiels-Alder reactionDienophiles (e.g., maleic anhydride)
PyridazinesRing-opening and condensationOxidation, then hydrazine
PyrrolesRing-opening and condensationOxidation, then primary amines

This table outlines potential synthetic routes to various heterocyclic systems starting from a furan precursor.

Development of Chiral Building Blocks for Asymmetric Synthetic Pathways

The presence of a stereocenter at the carbon bearing the hydroxyl group in this compound makes it a valuable target for the development of chiral building blocks. Access to enantiomerically pure forms of this compound would enable its use in asymmetric synthesis, where control of stereochemistry is crucial for the biological activity of the target molecules.

Enantiomerically enriched or pure this compound could be obtained through several methods:

Asymmetric Synthesis: Direct asymmetric reduction of the corresponding ketone, 4-(furan-2-yl)-3-methylbutan-2-one, using chiral catalysts or reagents.

Enzymatic Resolution: Kinetic resolution of the racemic alcohol using enzymes such as lipases, which selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.

Chiral Chromatography: Separation of the enantiomers of the racemic mixture using a chiral stationary phase.

Once obtained in enantiopure form, this chiral building block can be incorporated into larger molecules, transferring its stereochemical information to the final product. The hydroxyl group can be derivatized or used as a directing group in subsequent stereoselective reactions.

Precursor for Value-Added Chemical Derivatives in Organic Synthesis

Beyond its role in complex synthesis, this compound can serve as a precursor to a range of value-added chemical derivatives. The reactivity of both the furan ring and the secondary alcohol allows for a variety of chemical transformations.

Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, 4-(furan-2-yl)-3-methylbutan-2-one, provides a different synthon with its own unique reactivity. This ketone could be used in aldol (B89426) reactions, alpha-halogenation, and other transformations.

Esterification: The alcohol can be readily esterified with a variety of carboxylic acids to produce furan-containing esters. These esters may have applications as flavor and fragrance compounds or as intermediates in further synthetic endeavors.

Hydrogenation: Catalytic hydrogenation can reduce the furan ring to a tetrahydrofuran (B95107) ring, leading to a different class of saturated heterocyclic compounds. The conditions of the hydrogenation can be controlled to selectively reduce the furan ring or also the side chain functionalities.

Ring-Opening: As mentioned earlier, acid-catalyzed ring-opening can lead to the formation of linear dicarbonyl compounds, which are valuable industrial intermediates.

Table 3: Potential Value-Added Derivatives from this compound

DerivativeTransformationPotential Application
4-(Furan-2-yl)-3-methylbutan-2-oneOxidationSynthetic intermediate, flavor component
Furan-containing estersEsterificationFlavors, fragrances, plasticizers
4-(Tetrahydrofuran-2-yl)-3-methylbutan-2-olHydrogenationSolvents, monomers
Alkane-2,5-dionesRing-openingPolymer precursors, cross-linking agents

This table illustrates the potential for converting this compound into other useful chemical compounds.

Conclusion and Future Research Directions

Summary of Current Academic Research Landscape for 4-(Furan-2-yl)-3-methylbutan-2-ol

The current academic research landscape for this compound and related furan (B31954) derivatives is characterized by a strong focus on their synthesis and potential applications in medicinal chemistry and materials science. The furan moiety is recognized as a versatile building block in organic synthesis due to its unique reactivity and presence in numerous natural products and pharmaceuticals. researchgate.netnih.gov Research often revolves around the development of novel synthetic methodologies to access functionalized furans, which can then be utilized as key intermediates for more complex molecules. nih.govrsc.orgmdpi.com

A significant area of investigation involves the exploration of the biological activities of furan-containing compounds. Studies have highlighted the potential of furan derivatives as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.govresearchgate.net For instance, certain furan derivatives have been identified as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov This has spurred further research into the design and synthesis of new furan-based compounds with enhanced therapeutic properties.

Emerging Synthetic Strategies and Catalytic Innovations

The synthesis of furan derivatives, including structures related to this compound, is continually evolving with the advent of new catalytic systems and synthetic strategies. Researchers are increasingly focusing on methods that are more efficient, atom-economical, and environmentally benign.

One emerging trend is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single step. mdpi.com This approach offers significant advantages in terms of efficiency and diversity-oriented synthesis. For example, a one-pot synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one has been developed through a telescoped multicomponent reaction. mdpi.com

Copper-catalyzed reactions have also shown great promise in the synthesis of functionalized furans. A notable example is the copper-catalyzed three-component cascade strategy for the synthesis of furan-2-ylmethylboranes, which demonstrates broad substrate scope and good functional group compatibility. rsc.org Additionally, methods involving the hydroarylation of furan-containing propenoic acids using superacids like triflic acid have been developed to create 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com

The development of novel catalytic systems is a key focus. This includes the exploration of various transition metal catalysts and organocatalysts to achieve high selectivity and yield. Innovations in catalyst design are crucial for enabling challenging transformations and expanding the synthetic utility of furan compounds. nih.govresearchgate.netnih.gov

Advancements in High-Throughput Characterization and Data Analysis

The rapid discovery and optimization of reactions involving furan derivatives are being significantly accelerated by advancements in high-throughput experimentation (HTE) and data analysis. acs.org HTE platforms enable the parallel screening of numerous reaction conditions, catalysts, and substrates, leading to the rapid identification of optimal synthetic routes and novel transformations. acs.org

The integration of machine learning (ML) and artificial intelligence (AI) with HTS is revolutionizing the field. These computational tools can analyze vast datasets generated from HTS to predict reaction outcomes, identify patterns, and guide experimental design. This data-driven approach enhances the efficiency of drug discovery and materials development by prioritizing the most promising candidates for further investigation.

Modern analytical techniques are essential for the comprehensive characterization of synthesized furan derivatives. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are routinely used to confirm the molecular structures of these compounds. researchgate.netacs.org

Prospects for Expanded Computational Modeling and Predictive Studies

Computational modeling and predictive studies are playing an increasingly vital role in understanding the properties and reactivity of furan derivatives. Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.net Such studies can provide valuable insights into reaction mechanisms and help in the rational design of new compounds with desired characteristics. researchgate.net

Molecular docking simulations are another powerful computational tool used to predict the binding interactions between furan derivatives and biological targets, such as enzymes and receptors. researchgate.netresearchgate.net This is particularly important in the field of drug discovery for identifying potential lead compounds and understanding their mechanism of action at the molecular level. nih.govresearchgate.net The use of computational tools is becoming increasingly popular in the early stages of drug development to predict the pharmacokinetic and toxicological profiles of new chemical entities, thereby reducing the costs and time associated with clinical trials. researchgate.net

Future prospects in this area include the development of more accurate and efficient computational models that can handle larger and more complex systems. The integration of quantum mechanics/molecular mechanics (QM/MM) methods will likely provide deeper insights into enzymatic reactions involving furan-containing substrates.

Untapped Potential for Novel Transformations and Synthetic Applications

The unique chemical structure of the furan ring offers significant untapped potential for novel chemical transformations and the development of new synthetic applications. The versatile reactivity of furans makes them valuable building blocks for the synthesis of a wide range of other heterocyclic and carbocyclic compounds. nih.gov

One area of growing interest is the dearomatization of furans to access three-dimensional molecular scaffolds. For example, energy transfer-catalyzed dearomative cycloadditions have been explored to create complex polycyclic structures from simple furan precursors. acs.org The oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been shown to lead to the formation of substituted 2-ene-1,4,7-triones, which can then undergo further cyclization. nih.gov

The development of new methodologies for the functionalization of the furan ring at various positions remains an active area of research. This includes the exploration of novel C-H activation strategies and regioselective functionalization reactions. Such methods would provide access to a wider range of substituted furan derivatives with diverse properties and applications.

Furthermore, the synthesis of furan-based polymers and materials is an emerging field with significant potential. For instance, furan-based methacrylate (B99206) oligomers have been synthesized and characterized for applications in stereolithography and 3D printing. acs.org The continued exploration of the rich chemistry of the furan nucleus is expected to lead to the discovery of new reactions, materials, and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Furan-2-yl)-3-methylbutan-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via organocatalytic Michael addition–lactonisation using α,β-unsaturated trichloromethyl ketones as equivalents. Optimizing catalysts (e.g., chiral organocatalysts) and solvents (polar aprotic vs. non-polar) significantly impacts enantioselectivity and yield. For example, adjusting temperature (0–25°C) and stoichiometric ratios of reactants can reduce side-product formation .

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound?

  • Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the furan ring protons (δ 6.2–7.4 ppm) and the tertiary alcohol group (δ 1.2–1.5 ppm for methyl groups). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Derivatization (e.g., silylation) enhances volatility for GC-MS analysis.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations validate the electronic and steric properties of this compound?

  • Methodological Answer: Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties like bond dissociation energies. Basis sets (6-311+G(d,p)) model furan ring conjugation and steric effects of the methyl group. Compare computed IR spectra with experimental data to validate intramolecular hydrogen bonding .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer:

  • Functional Selection : Test meta-GGA (e.g., M06-2X) or double-hybrid (DSD-PBEP86) functionals if B3LYP fails to predict reaction barriers.
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to account for solvent polarity in kinetic studies .
  • Experimental Replication : Verify computational findings via kinetic isotope effects (KIEs) or substituent-tuning experiments .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Methodological Answer:

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HepG2) with IC50_{50} determination.
  • Structural Analogs : Compare activity with furan-containing compounds like Coumafuryl, which show anticoagulant properties via vitamin K antagonism .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C) with HPLC monitoring. The tertiary alcohol group may undergo acid-catalyzed dehydration.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C). Store at –20°C under nitrogen to prevent oxidation .

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